Enantiomeric Advantage: The 12(S) Enantiomer is 2x More Potent than the 12(R) Form Against CYP4A4
In a direct head-to-head comparison, the 12(S)-enantiomer of 12-hydroxy-16-heptadecynoic acid demonstrates significantly greater potency in inactivating purified CYP4A4 than its (R) counterpart. The (S)-enantiomer exhibits a KI of 1.8 µM and a half-life (t1/2) for inactivation of 0.7 minutes, whereas the (R)-enantiomer has a KI of 3.6 µM and a t1/2 of 0.8 minutes [1]. This represents a 2-fold difference in binding affinity (KI) and a faster inactivation rate for the (S)-isomer.
| Evidence Dimension | Inactivation Potency (KI) and Rate (t1/2) |
|---|---|
| Target Compound Data | KI = 1.8 µM, t1/2 = 0.7 min |
| Comparator Or Baseline | 12(R)-hydroxy-16-Heptadecynoic Acid: KI = 3.6 µM, t1/2 = 0.8 min |
| Quantified Difference | 2-fold lower KI (higher affinity) and 1.1x faster t1/2 |
| Conditions | In vitro assay using purified cytochrome P450 4A4 from lungs of pregnant rabbits. |
Why This Matters
Procurement of the 12(S) enantiomer ensures maximal experimental potency and efficient enzyme inactivation, which is critical for robust and reproducible pharmacological dissection of CYP4A4-dependent pathways.
- [1] Burger, A., Clark, J. E., Nishimoto, M., Muerhoff, A. S., Masters, B. S., & Ortiz de Montellano, P. R. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry, 36(10), 1418-1424. View Source
